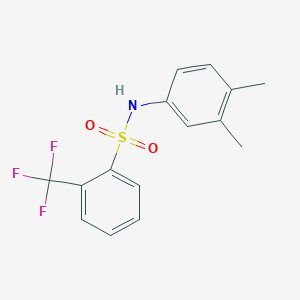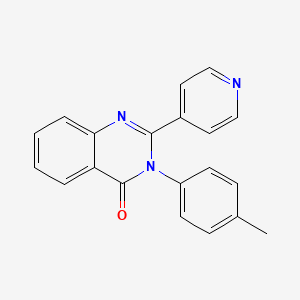![molecular formula C21H20N2O3 B5578814 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section typically introduces the compound's relevance, including its potential applications in various fields such as materials science, pharmaceuticals, or chemical engineering. Although specific applications for this compound were not found, similar compounds have been explored for their interesting chemical properties and potential utility in drug development and material science.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of the core structure followed by functionalization. For compounds similar to "5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide", methods such as ring-closure reactions, nucleophilic substitution, and amide bond formation are commonly employed. A study by Halim and Ibrahim (2022) on the synthesis of a novel compound provides insight into such processes, including ring opening followed by ring closure reactions and the use of spectral data for structural establishment (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of complex organic molecules is typically analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry methods. These techniques help in understanding the compound's conformation, stereochemistry, and electronic structure. For instance, the crystal structure and spectroscopic characterization of a related compound were detailed by Anuradha et al. (2014), highlighting the use of FT-IR, NMR spectroscopy, and X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
This aspect involves studying the compound's reactivity, including its behavior in various chemical reactions and its interaction with different reagents. The study of similar compounds often reveals interesting reactivity patterns that can be exploited for further chemical transformations. For example, the work by Lei et al. (2013) on the synthesis of multifunctionalized heterocyclic compounds provides insight into the types of reactions that might be applicable (Lei et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Agents
Compounds structurally related to "5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide" have been synthesized for their potential antiprotozoal activity. A notable example includes novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Heterocyclic Compound Synthesis
Research has focused on developing synthetic routes for heterocyclic compounds utilizing similar furan and pyridine derivatives. For instance, the synthesis of 5-alkoxypyrimidine derivatives from β-alkoxy β-keto enamides and ammonium salts has been explored, highlighting the versatility of these structures in synthesizing complex heterocycles (Lechel & Reissig, 2010).
Biologically Active Compound Development
The chemical scaffold's potential for creating biologically active compounds has been investigated, particularly in the context of antitumor and antimicrobial activities. For example, the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was undertaken, with some compounds displaying in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(23-13-15-3-2-10-22-12-15)20-9-8-19(26-20)14-25-18-7-6-16-4-1-5-17(16)11-18/h2-3,6-12H,1,4-5,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMXWACGLNQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)


![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)